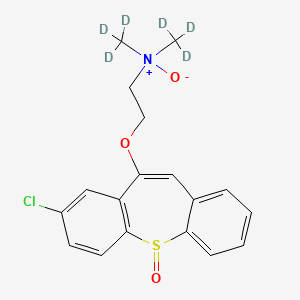
D-Glucono-1,5-lactone-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a polyhydroxy acid capable of metal chelating, moisturizing, and exhibiting antioxidant activity . This compound is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucono-1,5-lactone-1-13C is typically synthesized by the selective anomeric oxidation of unprotected aldoses with bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound involves the oxidative fermentation of glucose syrup derived from corn or beet/sugar cane sugar using a fungal strain (Aspergillus niger), followed by several stages of purification .
Chemical Reactions Analysis
Types of Reactions
D-Glucono-1,5-lactone-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gluconic acid.
Hydrolysis: In aqueous media, it hydrolyzes to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.
Reduction: It can be reduced to form gluconic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation and transition metal complexes for dehydrogenation . Hydrolysis typically occurs in aqueous media at room temperature .
Major Products
The major products formed from these reactions include D-gluconic acid and its lactone derivatives .
Scientific Research Applications
D-Glucono-1,5-lactone-1-13C has a wide range of scientific research applications, including:
Mechanism of Action
D-Glucono-1,5-lactone-1-13C exerts its effects through its polyhydroxy acid structure, which allows it to chelate metal ions, provide moisturizing effects, and exhibit antioxidant activity . It interacts with various molecular targets and pathways, including reactive oxygen species and endogenous metabolites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Glucono-1,5-lactone-1-13C include:
- Gluconic acid lactone
- Glucono-delta-lactone
- 1,5-D-gluconolactone
- 1,5-Gluconolactone
- Delta-gluconolactone
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in scientific research for tracing and quantitation purposes . Its ability to chelate metal ions and exhibit antioxidant activity further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i6+1 |
InChI Key |
PHOQVHQSTUBQQK-CEBRVEKZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)



